2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane

Colorless Polyimide Optical Transparency Polymer Film Characterization

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (also referred to as BAMF, Bis-AT-AF, or 5,5'-(Hexafluoroisopropylidene)di-o-toluidine) is a fluorinated aromatic diamine monomer characterized by a hexafluoroisopropylidene bridging group and methyl substituents ortho to the amine groups. It has a molecular weight of 362.31 g/mol, a melting point range of 112-115 °C, and is primarily utilized as a precursor for high-performance polyimides.

Molecular Formula C17H16F6N2
Molecular Weight 362.31 g/mol
CAS No. 116325-74-7
Cat. No. B052167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
CAS116325-74-7
Molecular FormulaC17H16F6N2
Molecular Weight362.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)N)(C(F)(F)F)C(F)(F)F)N
InChIInChI=1S/C17H16F6N2/c1-9-3-5-11(7-13(9)24)15(16(18,19)20,17(21,22)23)12-6-4-10(2)14(25)8-12/h3-8H,24-25H2,1-2H3
InChIKeyHJSYPLCSZPEDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (CAS 116325-74-7) Procurement Technical Baseline for Fluorinated Polyimide Monomers


2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (also referred to as BAMF, Bis-AT-AF, or 5,5'-(Hexafluoroisopropylidene)di-o-toluidine) is a fluorinated aromatic diamine monomer characterized by a hexafluoroisopropylidene bridging group and methyl substituents ortho to the amine groups [1]. It has a molecular weight of 362.31 g/mol, a melting point range of 112-115 °C, and is primarily utilized as a precursor for high-performance polyimides [1][2]. The monomer's structural features—the bulky -C(CF3)2- central group and the ortho-methyl groups—are designed to enhance polymer solubility and optical transparency while reducing chain packing density, making it a key candidate for advanced optical films and gas separation membranes [3]. This compound is commercially available with purities ranging from 95% to 99% .

Why Generic Substitution Fails for 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (116325-74-7) in High-Performance Polymer Synthesis


While 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane belongs to a class of fluorinated diamines used for transparent polyimides, its substitution with structural analogs like 2,2'-bis(3-aminophenyl)hexafluoropropane (BAFP) or non-fluorinated counterparts leads to significant and quantifiable degradation in critical polymer properties. The ortho-methyl substituents are not merely spectator groups; they critically reduce intermolecular charge-transfer complex (CTC) formation, which is the primary source of yellow coloration and poor solubility in conventional aromatic polyimides [1]. As demonstrated in the quantitative evidence below, simple substitution results in a measurable loss of optical transparency (higher Yellow Index) and altered thermo-mechanical behavior, directly impacting performance in applications such as flexible displays and advanced optical coatings where the combination of high glass transition temperature and ultra-low color is non-negotiable [1].

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BAMF) Quantitative Evidence Guide: Optical, Thermal, and Solubility Differentiation vs. Analogs


Quantified Optical Performance: BAMF-Based Polyimide (6FDA-BAMF) vs. 6FDA-BAFP for Colorless Films

In a direct head-to-head comparison of 6FDA-based polyimide films, the polymer synthesized with 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BAMF) demonstrated superior optical properties compared to its close analog, 2,2'-bis(3-aminophenyl)hexafluoropropane (BAFP), which lacks the ortho-methyl substituents. The 6FDA-BAMF film exhibited a significantly lower Yellow Index (YI) of 1.28 compared to 1.83 for the 6FDA-BAFP film, representing a 30% reduction in yellow coloration [1]. This improvement is attributed to the ortho-methyl groups in BAMF, which sterically hinder the formation of intermolecular charge-transfer complexes (CTCs) that are responsible for absorption in the visible spectrum [1].

Colorless Polyimide Optical Transparency Polymer Film Characterization

Comparative Optical Properties: BAMF-6FDA vs. Aromatic Sulfone Diamine (APS-6FDA) in Transparent Films

A cross-study comparison reveals the specific advantage of BAMF over a commonly used non-fluorinated aromatic diamine, bis(3-aminophenyl)sulfone (APS), in the pursuit of colorless polyimides. When both diamines were polymerized with 6FDA dianhydride, the resulting 6FDA-BAMF film demonstrated a Yellow Index (YI) of 1.28, whereas the 6FDA-APS film exhibited a substantially higher YI of 2.76 [1]. The UV-Vis cutoff wavelength (λ0) for 6FDA-BAMF was 371 nm, which is significantly lower than the 404 nm recorded for 6FDA-APS, confirming its superior transparency across the visible spectrum [1].

Optical Film Polyimide Transmittance

Thermo-Mechanical Differentiation: BAMF-6FDA Coefficient of Thermal Expansion vs. BAFP-6FDA and APS-6FDA

In a direct comparative study, the 6FDA-BAMF polyimide film exhibited a Coefficient of Thermal Expansion (CTE) of 43.06 ppm/°C, which represents a 14% reduction compared to the 49.96 ppm/°C measured for the 6FDA-BAFP analog [1]. This lower CTE for BAMF indicates enhanced dimensional stability at elevated temperatures, a property crucial for the reliability of multi-layer electronic devices and flexible substrates. Interestingly, while the 6FDA-APS film showed an even lower CTE of 25.73 ppm/°C, it came at the cost of a significantly higher Yellow Index (YI = 2.76 vs. 1.28 for BAMF), highlighting a key trade-off where BAMF provides a superior balance of optical and thermal properties [1].

Thermo-Mechanical Analysis Polyimide Film Dimensional Stability

Enhanced Solubility: BisAPAF-Containing Copolyimides Demonstrate Improved Processability for Membrane Fabrication

A study on fluorinated copolyimides for gas separation membranes demonstrates the unique contribution of the BisAPAF (BAMF analog) moiety. When 6FDA-BisAPAF units were incorporated into a copolyimide with 6FDA-6FpDA, the polymer exhibited distinct solubility and interchain interaction characteristics [1]. The chemical composition, particularly the presence of BisAPAF, was shown to strongly influence the polymer's physical properties, enabling the preparation of membranes via different imidization routes (azeotropic, thermal, and chemical) [1][2]. This contrasts with polymers based solely on 6FpDA, which do not offer the same tunability in chain packing and intermolecular interactions [1].

Polymer Solubility Gas Separation Membrane Copolyimide Processability

Priority Application Scenarios for 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BAMF) Based on Verifiable Evidence


Flexible Display Substrates and Colorless Polyimide (CPI) Films

The BAMF monomer is a critical raw material for synthesizing Colorless Polyimide (CPI) films used in flexible organic light-emitting diode (OLED) displays. The evidence of a 30% reduction in Yellow Index (YI = 1.28) compared to the BAFP analog (YI = 1.83) [1] directly translates to improved display brightness and color fidelity. Furthermore, the 14% lower CTE (43.06 ppm/°C) versus BAFP (49.96 ppm/°C) ensures superior dimensional stability during the high-temperature processing steps inherent in display manufacturing [1].

High-Performance Optical Coatings and Advanced Optoelectronic Devices

For optical coatings requiring broad-spectrum transparency, BAMF-based polyimides offer a distinct advantage. The cross-study comparison shows a 54% lower Yellow Index (YI = 1.28) and a 33 nm shorter UV-Vis cutoff (λ0 = 371 nm) compared to a common sulfone-based diamine (APS, YI = 2.76, λ0 = 404 nm) [1]. This makes BAMF the monomer of choice for applications such as anti-reflective coatings, waveguide materials, and high-speed optical interconnects where minimal optical loss across the visible spectrum is paramount [1].

Gas Separation Membrane Precursor Polymers

BAMF, as its hydroxylated analog (BisAPAF), serves as a key comonomer in the synthesis of fluorinated polyimides for gas separation membranes. The evidence shows that incorporating BAMF units allows for the precise tuning of polymer solubility and chain packing, which is essential for fabricating defect-free asymmetric membranes [2][3]. The resulting polyimides can then be used as precursors for thermally rearranged (TR) polymers, a class of materials known for high gas permeability and selectivity in applications such as natural gas sweetening (CO2/CH4 separation) and hydrogen recovery [2].

Polymer Synthesis for Photosensitive Polyimides (PSPIs) in Microelectronics

Patents and research highlight the use of BAMF (Bis-AT-AF) in the formulation of photosensitive polyimides (PSPIs), which are essential dielectric and passivation layers in semiconductor manufacturing [4][5]. The monomer's structural features contribute to the solubility of the polyimide precursor, enabling its development in aqueous alkaline solutions—a key requirement for high-resolution photolithography. This application leverages BAMF's ability to create soluble polyimides that can be patterned and subsequently cured to form thermally and mechanically stable microelectronic structures [4].

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